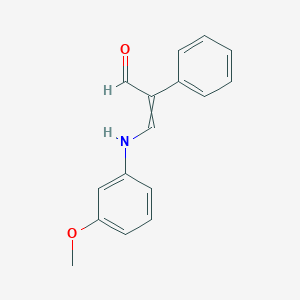

3-(3-Methoxyanilino)-2-phenylprop-2-enal

Description

3-(3-Methoxyanilino)-2-phenylprop-2-enal is an α,β-unsaturated enamine derivative characterized by a propenal backbone substituted with a 3-methoxyanilino group and a phenyl ring. Its structure enables conjugation across the C=C–C=N system, leading to shortened bond lengths (e.g., C2–C1: ~1.42 Å) and resonance-assisted hydrogen bonding (RAHB) in its crystalline form . This compound serves as a versatile synthon in medicinal chemistry, particularly in synthesizing benzothiazine derivatives with antimalarial activity . Its molecular geometry and electronic properties are influenced by the electron-donating methoxy group and the planar arrangement of substituents.

Properties

CAS No. |

918896-93-2 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

3-(3-methoxyanilino)-2-phenylprop-2-enal |

InChI |

InChI=1S/C16H15NO2/c1-19-16-9-5-8-15(10-16)17-11-14(12-18)13-6-3-2-4-7-13/h2-12,17H,1H3 |

InChI Key |

OKQQZLIBRGQTDR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC=C(C=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyanilino)-2-phenylprop-2-enal typically involves the reaction of 3-methoxyaniline with cinnamaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyanilino)-2-phenylprop-2-enal can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The methoxy group or the aniline moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-(3-Methoxyanilino)-2-phenylprop-2-enal has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyanilino)-2-phenylprop-2-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Key Compounds Analyzed

Ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate (CAS 1185299-90-4) Substituents: Chloro, methoxy, cyano. Features: Electron-withdrawing chloro and cyano groups enhance electrophilicity, increasing reactivity in nucleophilic substitutions compared to the parent compound . Applications: Intermediate in drug synthesis.

4-[(3-Methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one Substituents: Oxazolone ring, phenyl, methoxyanilino. Features: Z-configuration and π-delocalization across the oxazolone ring system. Planar geometry (r.m.s. deviation: 0.089 Å) facilitates π-π stacking in crystal packing . Applications: Peptide synthesis and bioactive molecule development.

2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile (CAS 708230-19-7)

- Substituents: Thienyl, sulfonyl.

- Features: Sulfonyl group introduces strong electron-withdrawing effects, altering conjugation pathways compared to the methoxy group in the title compound .

Hydrogen Bonding and Crystal Packing

- 3-(3-Methoxyanilino)-2-phenylprop-2-enal: Forms a six-membered RAHB ring via N–H⋯O(sulfonyl) interactions (N⋯O: ~2.8 Å), enhancing thermal stability .

- AJULUM and DALVES (analogues): Similar RAHB interactions with N–H⋯O(carbonyl) bonds but longer C=C distances (1.371–1.386 Å vs. 1.345 Å in non-RAHB structures like TAKDOZ) .

- 4-[(3-Methoxyanilino)methylidene]oxazol-5-one: Intermolecular N–H⋯O hydrogen bonds create 1D chains, while π-π interactions (centroid distance: 3.62 Å) stabilize 2D networks .

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.